molecular formula C12H10F3N3O2S B1413427 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide CAS No. 1581457-66-0

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Cat. No. B1413427
CAS RN: 1581457-66-0
M. Wt: 317.29 g/mol
InChI Key: SHJUBFOQPVMTSN-UHFFFAOYSA-N
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Description

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound with the molecular formula C12H10F3N3O2S . It is also known as Cyclopropanecarboxamide, 1-amino-N-[6-(trifluoromethoxy)-2-benzothiazolyl]- .


Synthesis Analysis

The synthesis of 1-Amino-cyclopropanecarboxylic acid derivatives involves several methods, including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Scientific Research Applications

Plant Growth Regulation

This compound is an intermediate in the conversion of methionine to ethylene, which is crucial during the ripening process in apples . It plays a significant role in the biosynthesis of the plant hormone ethylene, influencing various aspects of plant growth, including fruit ripening, flower wilting, and leaf fall.

Neuroprotective Agent

The compound has shown promise in blocking convulsions and death caused by NMDA exposure . This suggests its potential use as a neuroprotective agent, significantly reducing seizure induction and cell death in hippocampal neurons, which could be beneficial in treating conditions like epilepsy.

Ethylene Biosynthesis in Plants

1-Amino-cyclopropanecarboxylic acid is produced endogenously in tomatoes and other higher plants as a product of the action of 1-aminocyclopropane-1-carboxylic acid synthase . This is a critical step in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes.

Antiviral Agents

Recent developments in medicinal chemistry have seen the use of derivatives of this compound in the design of new classes of antiviral agents . These agents contain dehydrocoronamic acid residue, which exhibits extremely high activity against NS3/4A protease of the hepatitis C virus.

Peptidomimetics

The compound’s structure allows it to act as a conformationally rigid analog of natural amino acids . This makes it valuable in the design of peptidomimetics, which are compounds that mimic the structure of peptides and can disrupt or facilitate protein-protein interactions.

Synthesis of Cyclopropane-Containing Amino Acids

The compound is used in synthetic chemistry for the preparation of cyclopropane-containing amino acids . These amino acids are of interest due to their high physiological activity and potential applications as plant growth regulators.

Pharmaceutical Applications

Compounds containing the trifluoromethyl group, like this one, are often found in FDA-approved drugs . They exhibit a range of pharmacological activities, and the trifluoromethyl group itself is a common pharmacophore in drug design.

Organic Synthesis

The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis . Its applications include the synthesis of various organic compounds, which can have further applications in medicinal chemistry and materials science.

properties

IUPAC Name

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUBFOQPVMTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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